1-(2,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20552750
Molecular Formula: C20H14F2N2O2S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14F2N2O2S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C20H14F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-13-10-14(21)6-7-15(13)22/h2-10H,11H2,1H3 |
| Standard InChI Key | TURQXDOMQPZTII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F |
Introduction
1-(2,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a thieno[3,2-d]pyrimidine core substituted with a 2,5-difluorobenzyl group and a 2-methylphenyl group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 384.4 g/mol.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-fluorobenzyl)-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C20H15FN2O2S | Contains a fluorobenzyl group |
| 1-(4-chlorobenzyl)-3-(phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C20H14ClN2O2S | Substituted with a chlorobenzyl group |
| 1-(5-bromobenzyl)-3-(naphthalen-1-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C22H16BrN2O2S | Features a bromobenzyl group and naphthalene |
| 1-(2,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Not specified | 2,5-difluorobenzyl and 2-methylphenyl substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume